5-{3,5-dichloro-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone
Overview
Description
5-{3,5-dichloro-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone is a useful research compound. Its molecular formula is C19H16Cl2N2O2S and its molecular weight is 407.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.0309543 g/mol and the complexity rating of the compound is 566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Anticancer Activity
Novel N-benzyl aplysinopsin analogs, including compounds related to 5-{3,5-dichloro-4-[(4-methylbenzyl)oxy]benzylidene}-3-methyl-2-thioxo-4-imidazolidinone, have been synthesized and evaluated for their in vitro cytotoxicity against a panel of human tumor cell lines. Certain analogs demonstrated potent growth inhibition, particularly against melanoma and ovarian cancer cells, highlighting their potential as lead compounds for antitumor agent development (Penthala, Yerramreddy, & Crooks, 2011).
Antioxidant Applications
Thiazolidinone derivatives have been synthesized and evaluated as antioxidants for local base oil. The study found that these compounds exhibit significant antioxidant efficiency, suggesting their potential application in enhancing the oxidative stability of lubricants (Mohammed et al., 2019).
Antimicrobial and Analgesic Activities
Research has been conducted on the synthesis of imidazolyl acetic acid derivatives, demonstrating their anti-inflammatory and analgesic activities. These findings suggest the potential of such derivatives for pharmaceutical applications in treating pain and inflammation (Khalifa & Abdelbaky, 2008).
Supramolecular Structures
Studies on the supramolecular structures of thioxothiazolidin-4-ones have provided insights into their hydrogen-bonded dimers, chains of rings, and sheets. This structural information is crucial for understanding the interaction mechanisms of these compounds, which can be applied in the design of new materials and drugs (Delgado et al., 2005).
Properties
IUPAC Name |
(5Z)-5-[[3,5-dichloro-4-[(4-methylphenyl)methoxy]phenyl]methylidene]-3-methyl-2-sulfanylideneimidazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O2S/c1-11-3-5-12(6-4-11)10-25-17-14(20)7-13(8-15(17)21)9-16-18(24)23(2)19(26)22-16/h3-9H,10H2,1-2H3,(H,22,26)/b16-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNNPHXYJSCUCG-SXGWCWSVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C=C3C(=O)N(C(=S)N3)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)/C=C\3/C(=O)N(C(=S)N3)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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